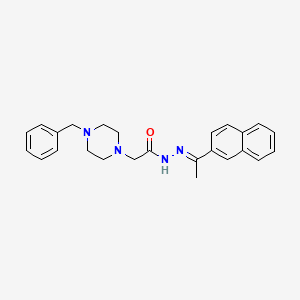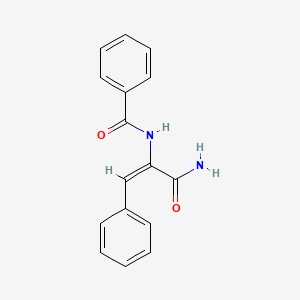![molecular formula C34H41N3O5 B11975788 di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11975788.png)
di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and ethoxyphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl and ethoxyphenyl groups. The final step involves the formation of the dihydropyridine ring and the esterification to introduce the di-tert-butyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability of the synthesis.
化学反应分析
Types of Reactions
Di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or ethoxyphenyl groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity, including anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
作用机制
The mechanism of action of di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Known for its antioxidant properties and used in various industrial applications.
4,4’-Di-tert-butylbiphenyl: Used in the production of homoallylic amine derivatives and as a radical anion in metalation reactions.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl: Employed in catalytic processes and organic synthesis.
Uniqueness
Di-tert-butyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C34H41N3O5 |
|---|---|
分子量 |
571.7 g/mol |
IUPAC 名称 |
ditert-butyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H41N3O5/c1-10-40-25-18-16-23(17-19-25)30-26(20-37(36-30)24-14-12-11-13-15-24)29-27(31(38)41-33(4,5)6)21(2)35-22(3)28(29)32(39)42-34(7,8)9/h11-20,29,35H,10H2,1-9H3 |
InChI 键 |
KMHOTVLNXQEYEL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11975725.png)

![3-(4-bromophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11975736.png)
![4-Chlorobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B11975742.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975746.png)


![2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11975753.png)


![7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975778.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11975785.png)
